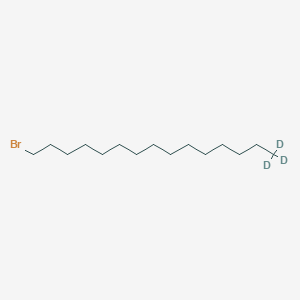
Antitumor agent-88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-88 is a potent compound known for its significant antimitotic activity. It arrests cells in the G2/M phase of the cell cycle and disrupts the microtubule and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This compound is also a competitive inhibitor of cytochrome P450 1A1, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-88 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-88 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Antitumor agent-88 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate cell cycle regulation and microtubule dynamics.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as an anticancer agent.
Industry: Applied in the development of new anticancer drugs and therapeutic strategies
Mechanism of Action
Antitumor agent-88 exerts its effects by disrupting the microtubule network and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and promoting apoptosis. The compound’s competitive inhibition of cytochrome P450 1A1 further enhances its anticancer activity by interfering with the metabolism of other compounds involved in cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known antimitotic agent that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vincristine: Another antimitotic agent that binds to tubulin and inhibits microtubule formation, disrupting cell division.
Docetaxel: Similar to paclitaxel, it promotes microtubule stabilization and inhibits cell division.
Uniqueness of Antitumor agent-88
This compound is unique in its dual mechanism of action, combining microtubule disruption with competitive inhibition of cytochrome P450 1A1. This dual action enhances its efficacy and makes it a valuable tool in cancer research and treatment. Additionally, its specific activity against cytochrome P450 1A1-expressing breast cancer cells sets it apart from other antimitotic agents .
Properties
Molecular Formula |
C23H30N2O7S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C23H30N2O7S/c1-5-6-7-12-24-13-14-25(23(24)26)17-8-10-19(11-9-17)33(27,28)32-18-15-20(29-2)22(31-4)21(16-18)30-3/h8-11,15-16H,5-7,12-14H2,1-4H3 |
InChI Key |
FZZTWGWSVOXHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)











